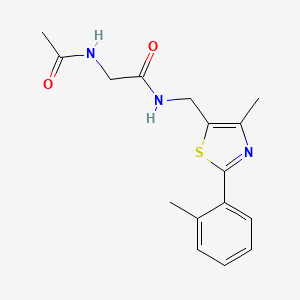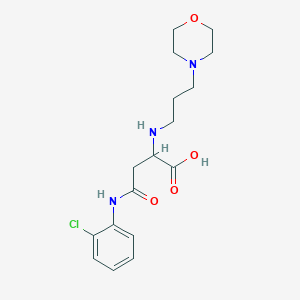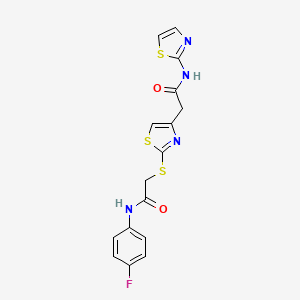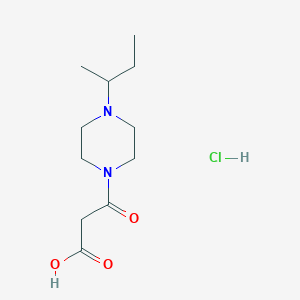![molecular formula C19H20N2O4 B2862262 2-{[1-(2H-1,3-BENZODIOXOLE-5-CARBONYL)PIPERIDIN-4-YL]OXY}-6-METHYLPYRIDINE CAS No. 1796969-35-1](/img/structure/B2862262.png)
2-{[1-(2H-1,3-BENZODIOXOLE-5-CARBONYL)PIPERIDIN-4-YL]OXY}-6-METHYLPYRIDINE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[1-(2H-1,3-BENZODIOXOLE-5-CARBONYL)PIPERIDIN-4-YL]OXY}-6-METHYLPYRIDINE is a complex organic compound that features a benzo[d][1,3]dioxole moiety linked to a piperidine ring via a methanone bridge
Análisis Bioquímico
Biochemical Properties
The compound interacts with various enzymes and proteins in biochemical reactions. For instance, it has been found to interact with tubulin, a protein that is a major target for anticancer agents . The nature of these interactions involves modulating microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Cellular Effects
Benzo[d][1,3]dioxol-5-yl(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone has shown to have effects on various types of cells and cellular processes. It influences cell function by causing cell cycle arrest at the S phase and inducing apoptosis in cancer cells . It also impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, the compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it binds to tubulin, inhibiting its polymerization and thus disrupting the microtubule structure .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(2H-1,3-BENZODIOXOLE-5-CARBONYL)PIPERIDIN-4-YL]OXY}-6-METHYLPYRIDINE typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often include the use of catalysts such as palladium or copper, and solvents like ethanol or dichloromethane .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Análisis De Reacciones Químicas
Types of Reactions
2-{[1-(2H-1,3-BENZODIOXOLE-5-CARBONYL)PIPERIDIN-4-YL]OXY}-6-METHYLPYRIDINE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions can vary widely but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as alkyl or aryl groups .
Aplicaciones Científicas De Investigación
2-{[1-(2H-1,3-BENZODIOXOLE-5-CARBONYL)PIPERIDIN-4-YL]OXY}-6-METHYLPYRIDINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and other diseases.
Industry: Utilized in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-{[1-(2H-1,3-BENZODIOXOLE-5-CARBONYL)PIPERIDIN-4-YL]OXY}-6-METHYLPYRIDINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through these interactions, which can lead to changes in cellular processes such as apoptosis, cell cycle regulation, and signal transduction .
Comparación Con Compuestos Similares
Similar Compounds
- Benzo[d][1,3]dioxol-5-ylmethyl 2-(6-methylpyridin-2-yl)acetate
- Benzo[d][1,3]dioxol-5-ylmethyl 2-(6-methylpyridin-2-yl)propanoate
- Benzo[d][1,3]dioxol-5-ylmethyl 2-(6-methylpyridin-2-yl)butanoate
Uniqueness
What sets 2-{[1-(2H-1,3-BENZODIOXOLE-5-CARBONYL)PIPERIDIN-4-YL]OXY}-6-METHYLPYRIDINE apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Propiedades
IUPAC Name |
1,3-benzodioxol-5-yl-[4-(6-methylpyridin-2-yl)oxypiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-13-3-2-4-18(20-13)25-15-7-9-21(10-8-15)19(22)14-5-6-16-17(11-14)24-12-23-16/h2-6,11,15H,7-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOPQKPORNRUFLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCN(CC2)C(=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2862180.png)




![2-(benzylsulfanyl)-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2862189.png)
![2-Amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B2862190.png)
![N-{4-[(morpholin-4-yl)methyl]phenyl}acetamide](/img/structure/B2862191.png)




![5-(1,3-benzodioxol-5-yl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B2862201.png)
![N-{3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl}-4-methylbenzene-1-sulfonamide](/img/structure/B2862202.png)
